benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate
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Overview
Description
Benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including indole, carbamate, and nitropropene moieties, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate typically involves multi-step organic reactionsThe final steps involve the formation of the carbamate group and the incorporation of the benzyl and methoxybenzyl substituents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and benzyl rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce new functional groups or modify existing ones .
Scientific Research Applications
Benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler analog with similar functional groups but lacking the complex indole and nitropropene moieties.
Indole derivatives: Compounds with similar indole cores but different substituents.
Carbamate derivatives: Molecules with carbamate groups but varying in other structural features
Uniqueness
Benzyl (R,E)-(5-chloro-3-(6-chloro-5-fluoro-3-(2-nitroprop-1-en-1-yl)-1H-indol-2-yl)-1-(4-methoxybenzyl)-2-oxoindolin-3-yl)carbamate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its complex structure allows for diverse applications and makes it a valuable compound in scientific research .
Properties
Molecular Formula |
C35H27Cl2FN4O6 |
---|---|
Molecular Weight |
689.5 g/mol |
IUPAC Name |
benzyl N-[(3R)-5-chloro-3-[6-chloro-5-fluoro-3-[(E)-2-nitroprop-1-enyl]-1H-indol-2-yl]-1-[(4-methoxyphenyl)methyl]-2-oxoindol-3-yl]carbamate |
InChI |
InChI=1S/C35H27Cl2FN4O6/c1-20(42(45)46)14-26-25-16-29(38)28(37)17-30(25)39-32(26)35(40-34(44)48-19-22-6-4-3-5-7-22)27-15-23(36)10-13-31(27)41(33(35)43)18-21-8-11-24(47-2)12-9-21/h3-17,39H,18-19H2,1-2H3,(H,40,44)/b20-14+/t35-/m1/s1 |
InChI Key |
BUKJQEUHBSTPKN-CIPJZLJOSA-N |
Isomeric SMILES |
C/C(=C\C1=C(NC2=CC(=C(C=C21)F)Cl)[C@@]3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC(=O)OCC6=CC=CC=C6)/[N+](=O)[O-] |
Canonical SMILES |
CC(=CC1=C(NC2=CC(=C(C=C21)F)Cl)C3(C4=C(C=CC(=C4)Cl)N(C3=O)CC5=CC=C(C=C5)OC)NC(=O)OCC6=CC=CC=C6)[N+](=O)[O-] |
Origin of Product |
United States |
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